2-(4-butoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of butoxy, iodo, and methoxy substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone core.
Introduction of Substituents: The butoxy, iodo, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
- 2-(4-BUTOXYPHENYL)-6-CHLORO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
- 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-HYDROXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Uniqueness
The uniqueness of 2-(4-BUTOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. For example, the butoxy group may enhance its lipophilicity, while the iodo group can be used for radiolabeling in imaging studies .
Properties
Molecular Formula |
C25H25IN2O3 |
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Molecular Weight |
528.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H25IN2O3/c1-3-4-14-31-20-11-8-17(9-12-20)24-27-23-13-10-18(26)15-22(23)25(29)28(24)19-6-5-7-21(16-19)30-2/h5-13,15-16,24,27H,3-4,14H2,1-2H3 |
InChI Key |
HDSSFIHAHJBJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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